REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]1([C:12]2[CH:17]=[CH:16][N:15]3[CH:18]=[CH:19][N:20]=[C:14]3[CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN(C)[CH:23]=[O:24]>>[C:6]1([C:12]2[CH:17]=[CH:16][N:15]3[C:18]([CH:23]=[O:24])=[CH:19][N:20]=[C:14]3[CH:13]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=2N(C=C1)C=CN2
|
Name
|
|
Quantity
|
0.048 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.048 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.048 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
An oven dried flask under N2
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Type
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ADDITION
|
Details
|
was added dropwise
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Type
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TEMPERATURE
|
Details
|
the reaction was heated overnight
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Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NaHCO3
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Type
|
EXTRACTION
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Details
|
extracted 3× with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=2N(C=C1)C(=CN2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |